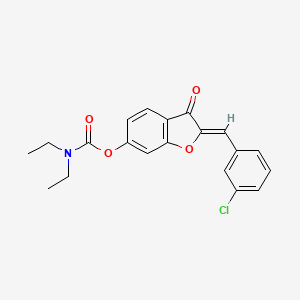
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C20H18ClNO4 and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C19H20ClN1O4
The structure includes a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and pathways involved in disease processes. Notably, the compound has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), a critical regulator in numerous cellular processes, including metabolism and cell survival.
1. Inhibition of GSK-3β
In a study focusing on GSK-3β inhibition, the compound demonstrated significant activity with an IC50 value of 1.6 μM. This inhibition was confirmed through cell-based assays where treatment of neuroblastoma N2a cells led to increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition of the enzyme's activity .
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Its ability to modulate signaling pathways associated with cancer cell proliferation and survival suggests it may be beneficial in treating certain types of cancer. The specific mechanisms through which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest.
3. Neuroprotective Effects
Given its interaction with GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer’s disease, this compound may also possess neuroprotective properties. The modulation of amyloid-beta aggregation and tau phosphorylation could be potential therapeutic avenues for future research.
Data Summary Table
| Biological Activity | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 1.6 μM | |
| Anticancer Activity | Various | TBD | TBD |
| Neuroprotection | GSK-3β | TBD | TBD |
Case Studies
Several case studies have highlighted the compound's potential in various therapeutic contexts:
- Case Study on Neuroblastoma : In vitro studies showed that treatment with the compound led to significant reductions in cell viability in neuroblastoma cell lines, suggesting its potential as an anticancer agent .
- Alzheimer’s Disease Model : Preliminary studies indicate that the compound may reduce amyloid plaque formation in cellular models, although further research is needed to confirm these findings and elucidate the underlying mechanisms.
Properties
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVCYEFVCBOPOY-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














